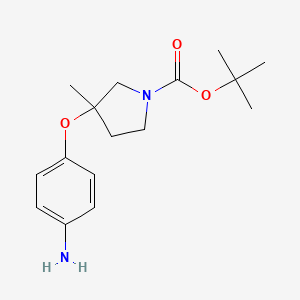
tert-Butyl 3-(4-aminophenoxy)-3-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(4-aminophenoxy)-3-methylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-aminophenoxy substituent, and a methyl group at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₆H₂₄N₂O₃ (estimated based on structural analogs ), with a molecular weight of approximately 292.38 g/mol. Stereochemical considerations are critical due to the chiral center at the 3-position of the pyrrolidine ring, which may influence its interactions in biological systems .
Preparation Methods
The synthesis of tert-Butyl 3-(4-aminophenoxy)-3-methylpyrrolidine-1-carboxylate typically involves multiple steps, including iodination, acetyl protection, coupling reaction, and deacetylation protection . The process begins with the iodination of 2-tert-butylaniline and 4,4′-oxydiphenol, followed by acetyl protection to stabilize the intermediate compounds. The coupling reaction then forms the desired product, which is subsequently deprotected to yield the final compound. Industrial production methods often utilize one-pot polycondensation techniques to enhance solubility and thermal stability .
Chemical Reactions Analysis
Tert-Butyl 3-(4-aminophenoxy)-3-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and 1,4-dioxane . The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions can yield N-Boc-protected anilines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of polyimides with enhanced solubility and thermal stability . In biology and medicine, it holds promise for drug development due to its unique structure and potential biological activity. Additionally, it is used in industrial applications, such as the production of high-performance polymers and materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-aminophenoxy)-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, influencing their activity and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogs, supported by evidence from diverse sources:
Key Observations:
Ring Size Impact : The piperidine analog () offers a larger, more flexible ring, which may enhance binding to certain enzymatic pockets compared to pyrrolidine derivatives .
Substituent-Driven Functionality : The thiazole-containing analog () demonstrates how heterocyclic groups expand utility in medicinal chemistry, whereas the hydroxymethyl variant () serves as a polar intermediate for further derivatization .
Stereochemical Considerations : The (R)-enantiomer in highlights the importance of chirality in biological activity, suggesting that the target compound’s 3-methyl group may require enantioselective synthesis for optimal efficacy .
Biological Activity
Tert-Butyl 3-(4-aminophenoxy)-3-methylpyrrolidine-1-carboxylate is a compound that has attracted attention due to its unique structure and potential biological applications. The compound includes a pyrrolidine ring, an aminophenoxy group, and a tert-butyl ester, which contribute to its distinct biological activity. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H24N2O3 |
| Molecular Weight | 292.37 g/mol |
| IUPAC Name | This compound |
| InChI Key | NNQFEHBZRNJOSS-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCN(C1)C(=O)OC(C)(C)C)OC2=CC=C(C=C2)N |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound has shown potential in modulating pathways involved in neuroprotection and anti-inflammatory responses. It forms stable complexes with various biological molecules, influencing their activity and function.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. For instance, it has been shown to reduce the toxicity induced by amyloid-beta (Aβ) peptides in astrocyte cultures, suggesting a potential role in preventing neuroinflammation and neuronal cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their mechanisms, providing insights into the potential applications of this compound.
-
Protective Effects Against Aβ Toxicity
- In vitro studies demonstrated that related compounds could protect astrocytes from Aβ-induced cytotoxicity by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that tert-butyl derivatives may modulate inflammatory pathways associated with neurodegeneration .
- Inhibition of Enzymatic Activity
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl 3-(4-aminophenoxy)-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-10-9-16(4,11-18)20-13-7-5-12(17)6-8-13/h5-8H,9-11,17H2,1-4H3 |
InChI Key |
NNQFEHBZRNJOSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















